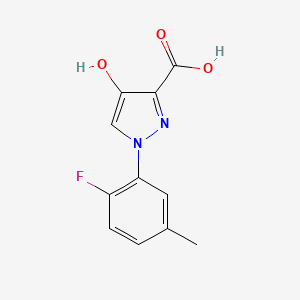
1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
This compound is a pyrazole derivative, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds . The presence of a carboxylic acid group (-COOH) and a hydroxy group (-OH) suggests that it may have acidic properties and can participate in hydrogen bonding.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group suggests that this compound may be acidic. The fluorine atom could also affect the compound’s reactivity and stability .Applications De Recherche Scientifique
Fluorinated Compounds in Environmental and Material Science
Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have been studied for their applications in various industrial and commercial products. These substances are used in fluoropolymer manufacture, surface treatments, metal plating, fire-fighting foams, and more. However, concerns regarding their environmental impact and safety for humans have been raised, emphasizing the need for further risk assessment and management (Wang et al., 2013).
Knoevenagel Condensation in Drug Discovery
The Knoevenagel condensation reaction has been highlighted for its utility in generating biologically active molecules, including anticancer agents. This reaction is instrumental in developing various pharmacophoric structures, demonstrating the significance of functionalities involved in drug discovery processes. Such methodologies could be relevant to the synthesis and application of the specified compound in medicinal chemistry (Tokala, Bora, & Shankaraiah, 2022).
Biological Activity of Carboxylic Acids
Research on natural carboxylic acids has explored their antioxidant, antimicrobial, and cytotoxic activities, relating these properties to their structural characteristics. The study of such compounds contributes to understanding the potential biological applications of pyrazole carboxylic acids and derivatives in developing new therapeutic agents or functional materials (Godlewska-Żyłkiewicz et al., 2020).
Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry
Pyrazole carboxylic acid derivatives have been emphasized for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These derivatives serve as a significant scaffold in heterocyclic compounds, showcasing their potential in medicinal chemistry for the synthesis of various biologically active compounds (Cetin, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-6-2-3-7(12)8(4-6)14-5-9(15)10(13-14)11(16)17/h2-5,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTKUJCXIAFBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoro-5-methylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



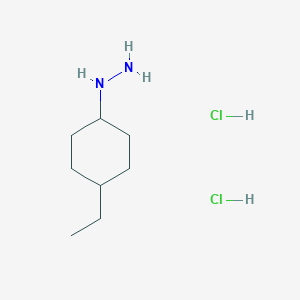
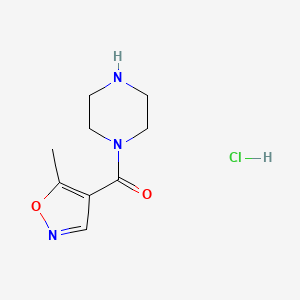
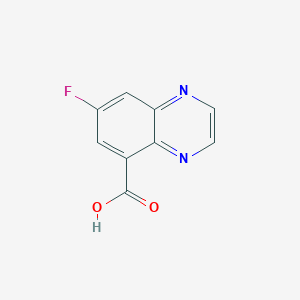
![Ethyl 2-[2-(4-chlorobutanamido)-1,3-thiazol-4-yl]acetate](/img/structure/B1521553.png)
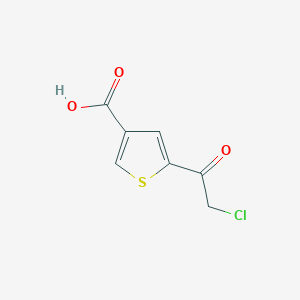
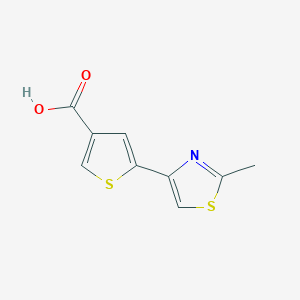
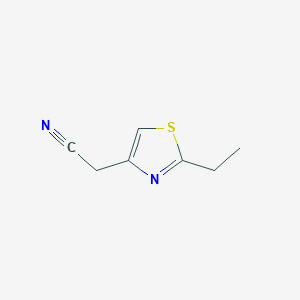
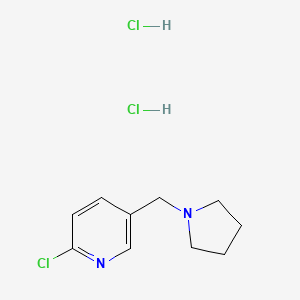
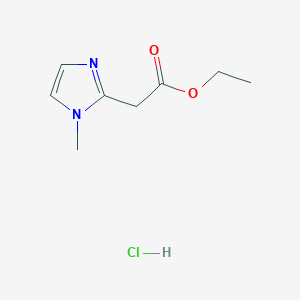
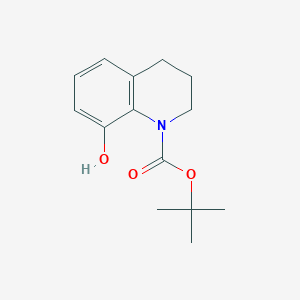
![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)